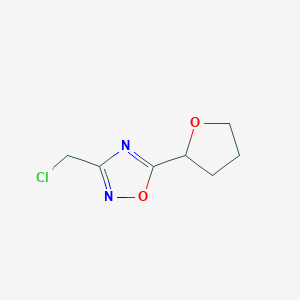

3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole

Description

Historical Context of 1,2,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces its origins to 1884, when Tiemann and Krüger achieved the first synthesis of the 1,2,4-oxadiazole heterocycle, initially designated as azoxime or furo[ab1]diazole. This pioneering work established the foundation for what would eventually become a significant branch of heterocyclic chemistry, although the full potential of these compounds remained largely unexplored for nearly eight decades following their initial discovery. The heterocycle finally attracted substantial chemical attention in the early 1960s when researchers observed its photochemical rearrangement properties and unique reactivity patterns.

The biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s, marking the beginning of their systematic investigation as potential therapeutic agents. This research trajectory culminated in the 1960s with the introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was successfully marketed as a cough suppressant. This landmark achievement demonstrated the practical utility of 1,2,4-oxadiazole derivatives in pharmaceutical applications and sparked increased interest in their medicinal chemistry potential.

The subsequent four decades witnessed an exponential growth in 1,2,4-oxadiazole research, with these heterocycles demonstrating remarkable biological diversity including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer activities. The compounds also exhibited significant inhibitory potency against various enzymatic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pumps, cyclooxygenases, and butyrylcholinesterase.

Table 1: Historical Milestones in 1,2,4-Oxadiazole Development

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| 1884 | First synthesis of 1,2,4-oxadiazole | Tiemann and Krüger | Initial discovery of the heterocycle |

| 1940s | Biological activity studies initiated | Various researchers | Beginning of medicinal chemistry applications |

| 1960s | Oxolamine drug introduction | Pharmaceutical industry | First commercial 1,2,4-oxadiazole-based drug |

| 1960s-2000s | Extensive biological profiling | Multiple research groups | Establishment of diverse activity spectrum |

| 2000-present | Advanced synthetic methodologies | Contemporary researchers | Enhanced synthetic accessibility and efficiency |

The recognition of 1,2,4-oxadiazole heterocycles as effective bioisosteres for ester and amide moieties represents a crucial advancement in medicinal chemistry. This bioisosteric relationship enables the replacement of potentially unstable functional groups with the more robust oxadiazole ring while maintaining or enhancing biological activity. The ability of 1,2,4-oxadiazoles to form specific interactions, particularly hydrogen bonding, makes them particularly valuable alternatives when hydrolytic instability of traditional functional groups poses challenges in drug development.

The scientific interest in 1,2,4-oxadiazole applications has demonstrated remarkable growth, with research output doubling in the fifteen years preceding 2020. This increased attention reflects both the expanded understanding of their biological mechanisms and the development of more efficient synthetic methodologies. Contemporary research has focused on structure-activity relationship studies that have enabled the rational design of more potent and selective compounds, exemplified by advanced antibacterial agents such as ND-421, which exhibits superior pharmacokinetic properties compared to existing therapeutics.

Structural Significance of Tetrahydrofuran and Chloromethyl Substituents

The tetrahydrofuran substituent in this compound introduces profound structural and functional implications that significantly influence the compound's chemical and biological properties. Tetrahydrofuran represents a five-membered saturated heterocyclic ether with the molecular formula C₄H₈O, characterized by its exceptional conformational flexibility and unique electronic properties. The incorporation of this moiety into the oxadiazole framework creates a bicyclic system that balances rigidity with conformational adaptability, enabling optimal interactions with biological targets while maintaining structural integrity.

The tetrahydrofuran ring system demonstrates remarkable versatility as a bioisostere of cyclohexane, offering additional hydrogen bonding capabilities through its oxygen atom. This characteristic proves particularly valuable in medicinal chemistry applications, where the oxygen atom can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. The lower lipophilicity of tetrahydrofuran compared to cyclohexyl counterparts enables precise modulation of drug properties, including absorption, distribution, metabolism, and excretion profiles. This property makes tetrahydrofuran-containing compounds particularly attractive for pharmaceutical development, as it allows for fine-tuning of pharmacokinetic parameters.

Research in HIV-1 protease inhibitor design has extensively demonstrated the importance of tetrahydrofuran rings as potent P₂ ligands. The potency-enhancing effect of the 3-(S)-tetrahydrofuranyl urethane has been conclusively established and successfully utilized in the development of approved therapeutic agents. Comparative studies have revealed that replacement of the tetrahydrofuran oxygen with alternative atoms results in dramatic loss of antiviral activity, highlighting the critical importance of the oxygen atom's hydrogen bonding capacity. For instance, substitution of oxygen with a methylene group led to a decrease in binding affinity from Ki = 0.14 nanomolar to Ki = 5.3 nanomolar, with antiviral activity dropping from EC₅₀ = 8 nanomolar to EC₅₀ > 1000 nanomolar.

Table 2: Structural Parameters of Tetrahydrofuran Ring System

| Property | Value | Significance |

|---|---|---|

| Ring size | 5-membered | Optimal balance of stability and flexibility |

| Heteroatom | Oxygen | Hydrogen bond acceptor capability |

| Conformation | Envelope/twist | Dynamic conformational adaptability |

| Electronegativity | Moderate | Balanced electronic environment |

| Lipophilicity | Lower than cyclohexane | Enhanced ADME properties |

| Hydrogen bonding | Acceptor only | Selective interaction profile |

The chloromethyl functional group represents a highly reactive electrophilic moiety that significantly influences both the chemical reactivity and biological activity of the compound. The chloromethyl group contains a carbon atom bonded to three hydrogen atoms and one chlorine atom, creating a highly polarized system where the chlorine atom's electronegativity generates a partially positive carbon center. This electronic arrangement makes the chloromethyl carbon highly susceptible to nucleophilic attack, positioning it as an excellent electrophilic center for various chemical transformations and potential biological interactions.

The presence of the chloromethyl group serves multiple functions within the molecular architecture of this compound. Primarily, it acts as a reactive handle for further chemical modifications, enabling the synthesis of diverse derivatives through nucleophilic substitution reactions. This reactivity makes the compound particularly valuable as a synthetic intermediate for the preparation of more complex molecular structures. Additionally, the chloromethyl group can function as an alkylating agent in biological systems, potentially forming covalent bonds with nucleophilic residues in target proteins.

The strategic positioning of the chloromethyl group at the 3-position of the oxadiazole ring creates an optimal electronic environment for reactivity while maintaining the structural integrity of the heterocyclic core. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution reactions under mild conditions. This reactivity pattern has been extensively utilized in medicinal chemistry for the introduction of various pharmacophoric groups and the optimization of drug-target interactions.

Table 3: Chloromethyl Group Chemical Properties

| Parameter | Characteristic | Impact |

|---|---|---|

| Electronegativity difference | C-Cl: 0.61 | High polarity and reactivity |

| Bond length | C-Cl: 1.78 Å | Moderate bond strength |

| Nucleophilic substitution | SN2 mechanism preferred | Clean substitution reactions |

| Electrophilic character | High | Excellent alkylating potential |

| Stability | Moderate | Suitable for synthetic applications |

| Biological reactivity | Covalent modification | Potential for irreversible binding |

The synergistic combination of tetrahydrofuran and chloromethyl substituents in this compound creates a unique molecular architecture that maximizes both synthetic utility and biological potential. The tetrahydrofuran moiety provides conformational flexibility and hydrogen bonding capabilities, while the chloromethyl group offers reactive electrophilic character. This combination enables the compound to serve as both a versatile synthetic intermediate and a potential lead compound for drug development, exemplifying the sophisticated design principles that govern modern heterocyclic chemistry.

Properties

IUPAC Name |

3-(chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISLILKBGRRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655435 | |

| Record name | 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039860-29-1 | |

| Record name | 3-(Chloromethyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Hydroxybenzylamine Derivatives and Cyclization (Patent-Based Method)

A patent (CN104876919A) describes a multi-step preparation of oxadiazole compounds bearing chloromethyl substituents, which can be adapted for this compound synthesis:

| Step | Procedure | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of hydroxybenzylamine intermediate | 4-Bromoxynil, ethanol, oxammonium hydrochloride, NaOH | Reflux 2 hours, acidification with HCl | 4-bromo-N'-hydroxybenzylamine |

| 2 | Formation of chloracetate derivative | 4-bromo-N'-hydroxybenzylamine, chloroacetyl chloride, triethylamine, methylene dichloride | Stir at room temperature 8 hours | 4-bromo-N'-hydroxybenzylamine chloracetate |

| 3 | Cyclization to oxadiazole | Intermediate, toluene, salt of wormwood (possibly a catalyst) | Reflux 6 hours | 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |

| 4 | Further functionalization | Boric acid derivative, potassium carbonate, dimethylformamide | Heat 100°C, 6 hours | Substituted oxadiazole derivatives |

Although this patent focuses on aryl-substituted oxadiazoles, the methodology of cyclizing hydroxybenzylamine chloracetate intermediates to chloromethyl-substituted oxadiazoles can be adapted to incorporate the tetrahydrofuran-2-yl substituent by using appropriate tetrahydrofuran-based precursors in place of aryl groups.

Cyclization of Acylhydrazides with Carboxylic Acids or Derivatives

Research on related oxadiazole compounds (especially 1,3,4-oxadiazoles, but with transferable principles) shows that the oxadiazole ring can be formed by cyclodehydration of acylhydrazide intermediates with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphoryl chloride (POCl3). The tetrahydrofuran-2-yl substituent can be introduced via the corresponding carboxylic acid derivative (e.g., tetrahydrofuran-2-carboxylic acid).

| Step | Procedure | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Preparation of acylhydrazide | Ethyl ester of tetrahydrofuran-2-carboxylic acid, hydrazine hydrate | Reflux in ethanol, 4 hours | Tetrahydrofuran-2-carboxylic acid hydrazide |

| 2 | Cyclization to oxadiazole | Acylhydrazide, chlorinated acetic acid derivative or chloroacetyl chloride, POCl3 | Reflux 2-3 hours | This compound |

This method leverages the dehydrating agent to promote ring closure forming the oxadiazole ring. The chloromethyl group can be introduced via reaction with chloroacetyl chloride or related chlorinated reagents during or after ring formation.

Direct Cyclization from Acylhydrazide and Chloroacetic Acid Derivatives

Another common approach involves the reaction of an acylhydrazide intermediate with chloroacetic acid or its derivatives under dehydrating conditions to form the chloromethyl-substituted oxadiazole directly.

| Step | Procedure | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of acylhydrazide | Tetrahydrofuran-2-carboxylic acid ester, hydrazine hydrate | Reflux in ethanol | Acylhydrazide intermediate |

| 2 | Cyclization with chloroacetic acid | Acylhydrazide, chloroacetic acid, dehydrating agent (e.g., POCl3) | Heating under reflux | This compound |

This route benefits from fewer steps and direct incorporation of the chloromethyl group during cyclization.

Reaction Conditions and Optimization

- Solvents: Ethanol is commonly used for hydrazide formation; toluene or dimethylformamide (DMF) for cyclization and substitution steps.

- Temperature: Reflux temperatures (70–110°C) are typical for cyclization reactions.

- Dehydrating agents: Phosphoryl chloride (POCl3) is the preferred reagent for promoting ring closure.

- Purification: Crude products are purified by recrystallization (ethanol) or column chromatography (silica gel).

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydroxybenzylamine chloracetate cyclization (Patent method) | 4-bromo-N'-hydroxybenzylamine analogues | Chloroacetyl chloride, triethylamine, toluene, catalyst | Room temp to reflux, 6-8 h | Well-established, adaptable for various substituents | Multi-step, requires handling of halogenated reagents |

| Acylhydrazide cyclization with POCl3 | Tetrahydrofuran-2-carboxylic acid ester, hydrazine hydrate | POCl3, chloroacetic acid derivatives | Reflux 2-3 h | Direct ring formation, efficient | Requires careful control of reaction conditions |

| Direct cyclization with chloroacetic acid | Acylhydrazide intermediate | Chloroacetic acid, POCl3 | Reflux, 2-3 h | Fewer steps, direct chloromethyl incorporation | Possible side reactions, by-products |

Research Findings and Notes

- The choice of dehydrating agent and reaction temperature critically affects yield and purity.

- The chloromethyl group is introduced either by reaction with chloroacetyl chloride or chloroacetic acid derivatives, often during the cyclization step.

- The tetrahydrofuran-2-yl substituent is introduced via the corresponding carboxylic acid or ester precursor.

- Purification by recrystallization and chromatography is essential to isolate the pure compound.

- The patent method demonstrates scalability and adaptability for related oxadiazole compounds with chloromethyl groups.

- Literature on related oxadiazole derivatives confirms the utility of acylhydrazide intermediates and POCl3-mediated cyclization for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Cycloaddition: Dienophiles or dipolarophiles under thermal or catalytic conditions.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives of the oxadiazole ring.

Cycloaddition Products: Larger heterocyclic systems incorporating the oxadiazole moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxadiazole ring fused with a tetrahydrofuran moiety, which contributes to its biological activity. Its structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 203.63 g/mol

Antimicrobial Activity

Research indicates that 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro.

Case Study : A study published in Cancer Letters demonstrated that compounds derived from this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways .

Herbicide Development

Due to its structural characteristics, this compound is being explored for use as a herbicide. Its ability to disrupt plant growth at specific developmental stages makes it a candidate for selective herbicide formulations.

Data Table: Herbicidal Activity Comparison

| Compound Name | Target Species | Activity (g/ha) | Reference |

|---|---|---|---|

| Compound A | Amaranthus retroflexus | 50 | |

| Compound B | Zea mays | 75 | |

| This compound | Cucumis sativus | 30 |

Synthetic Applications

The synthesis of this compound involves several steps that can be optimized for large-scale production. The chloromethyl group allows for further functionalization, enabling the development of various derivatives tailored for specific applications.

Synthesis Overview :

- Starting Materials : Tetrahydrofuran derivatives and chloromethyl precursors.

- Reaction Conditions : Typically conducted under reflux in the presence of bases.

- Yield : High yields reported (up to 85%) under optimized conditions.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole depends on its application:

Biological Activity: In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

Chemical Reactivity: The compound’s reactivity is largely governed by the electrophilic nature of the chloromethyl group and the nucleophilic sites on the oxadiazole ring.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural Variations and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly modifiable, with substituents at positions 3 and 5 dictating physicochemical and biological properties. Below is a comparison of key analogs:

*Note: Data for the target compound are inferred from analogs.

Key Observations:

- Tetrahydrofuran vs. Aromatic Substituents : The tetrahydrofuran group introduces a saturated oxygen ring, likely improving aqueous solubility compared to aromatic analogs (e.g., 2-fluorophenyl or thiophene derivatives) .

- Reactivity : The chloromethyl group (-CH₂Cl) at position 3 is a common reactive site for nucleophilic substitution, enabling further functionalization in drug discovery .

Physicochemical Properties

Available data for analogs highlight trends:

- Hazards : Chloromethyl-containing compounds often exhibit corrosivity (R34) due to the reactive -CH₂Cl group .

Biological Activity

The compound 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 176.61 g/mol. Its structure includes a chloromethyl group and a tetrahydrofuran moiety, contributing to its unique biological properties.

Antiviral Activity

Research indicates that oxadiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication in various studies. A study highlighted that certain oxadiazole derivatives demonstrated inhibitory effects against Human Deacetylase Sirtuin 2 (HDSirt2) and other viral targets, suggesting potential as antiviral agents .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer activities. A related compound was found to exhibit moderate activity against a panel of cancer cell lines with an IC50 value around 92.4 µM . The structural features of oxadiazoles are believed to enhance their interaction with cancer cell targets, promoting apoptosis and inhibiting tumor growth.

Antimicrobial Effects

The antimicrobial properties of oxadiazoles have been well-documented. Compounds in this class have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the tetrahydrofuran ring or the chloromethyl group can significantly affect potency and selectivity against target pathogens. For example, compounds with different substituents on the oxadiazole ring have been systematically evaluated for their biological activities .

Case Studies

| Study | Compound | Activity | IC50 Value | Target |

|---|---|---|---|---|

| Similar Oxadiazole | Anticancer | 92.4 µM | Cancer Cell Lines | |

| Oxadiazole Derivative | Antiviral | Not specified | HDSirt2 | |

| Various Oxadiazoles | Antibacterial | < 10 µg/ml | MRSA |

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cellular processes such as DNA replication and transcription.

- Cell Membrane Disruption : Some derivatives affect bacterial cell membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction : In cancer cells, these compounds can trigger apoptosis through various signaling pathways.

Q & A

Basic: What synthetic routes are recommended for preparing 3-(Chloromethyl)-5-(tetrahydrofuran-2-YL)-1,2,4-oxadiazole, and what reaction conditions are critical?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of appropriate precursors, such as amidoximes and carboxylic acid derivatives. Critical conditions include:

- Base selection : Sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to facilitate cyclization, as seen in oxadiazole-borane complex syntheses .

- Solvent optimization : Polar aprotic solvents like dimethyl ether (DME) at 50°C improve reaction efficiency .

- Purification : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) ensures high purity .

Key Reference : Cyclocondensation strategies for similar oxadiazoles are detailed in .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and chlorine integration. For example, the chloromethyl group (CH₂Cl) appears as a triplet near δ 4.5–5.0 ppm in ¹H NMR .

- IR Spectroscopy : Detects oxadiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and tetrahydrofuran C-O bonds (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for C₈H₁₀ClN₃O₂: 215.0463) .

Advanced: How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

Methodological Answer:

Discrepancies often arise from:

- Cell line variability : Test activity across multiple lines (e.g., T47D breast cancer vs. colorectal models) to assess selectivity .

- Target identification : Use photoaffinity labeling or pull-down assays to confirm molecular targets (e.g., TIP47 in apoptosis induction) .

- Purity validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities .

Key Reference : Evidence from apoptosis inducer studies in .

Advanced: What strategies optimize pharmacokinetic properties for central nervous system (CNS) targeting?

Methodological Answer:

- Lipophilicity adjustments : Introduce quinuclidinylmethyl groups (logP ~2.5) to enhance blood-brain barrier penetration, as demonstrated in borane complexes .

- Metabolic stability : Replace labile substituents (e.g., trifluoromethyl groups reduce oxidative metabolism) .

- In silico modeling : Predict CNS permeability using tools like SwissADME or MOE .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

- Positional substitution : Vary substituents at the 3-(chloromethyl) and 5-(tetrahydrofuran) positions. For example, replace tetrahydrofuran with pyridyl rings to assess binding affinity changes .

- Functional assays : Use flow cytometry to monitor cell cycle arrest (e.g., G₁ phase arrest in T47D cells) .

- Computational docking : Perform molecular dynamics simulations to predict interactions with targets like FXR/PXR nuclear receptors .

Key Reference : SAR frameworks from .

Advanced: What computational approaches predict the compound’s binding mode with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., MAO-B or IGF II binding proteins) .

- Binding energy calculations : Compare ΔG values (e.g., −19.10 kcal/mol for MAO inhibition) to prioritize derivatives .

- QM/MM simulations : Refine binding poses using hybrid quantum mechanics/molecular mechanics for halogen-bond interactions .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to toxicity risks (harmful if inhaled/swallowed) .

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Key Reference : Safety protocols from .

Advanced: How does the trifluoromethyl group in related oxadiazoles influence bioactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.